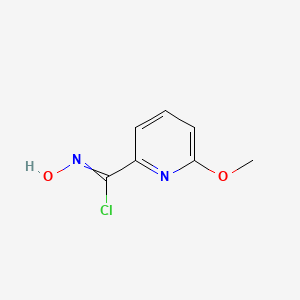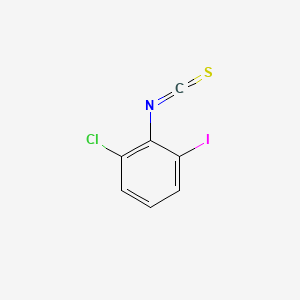
1-(1-Bromoethenyl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromovinyl)-4-fluorobenzene is an organic compound with the molecular formula C8H6BrF It consists of a benzene ring substituted with a bromovinyl group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1-Bromovinyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-fluorostyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 1-(1-bromovinyl)-4-fluorobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Bromovinyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the vinyl group can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Coupling Reactions: The compound can undergo coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.
Major Products Formed
Substitution: Formation of azido or thiol-substituted derivatives.
Addition: Formation of dihalides or haloalkanes.
Coupling: Formation of biaryl or styrene derivatives.
Applications De Recherche Scientifique
1-(1-Bromovinyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-bromovinyl)-4-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the vinyl group are key reactive sites. The compound can form intermediates such as halonium ions or radicals, which then undergo further transformations to yield the final products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Bromovinyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-(1-Bromovinyl)-4-methylbenzene: Contains a methyl group instead of fluorine.
1-(1-Bromovinyl)-4-nitrobenzene: Contains a nitro group instead of fluorine.
Uniqueness
1-(1-Bromovinyl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
71783-51-2 |
|---|---|
Formule moléculaire |
C8H6BrF |
Poids moléculaire |
201.04 g/mol |
Nom IUPAC |
1-(1-bromoethenyl)-4-fluorobenzene |
InChI |
InChI=1S/C8H6BrF/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2 |
Clé InChI |
QACPJORQWOAISG-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=C(C=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



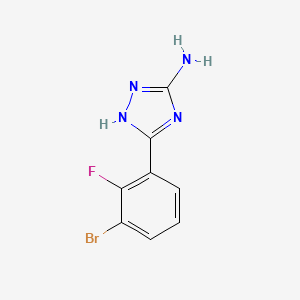
![Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B13684548.png)
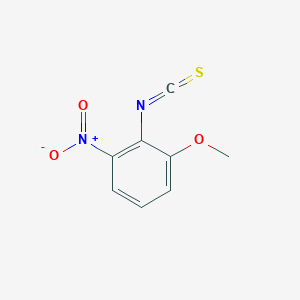

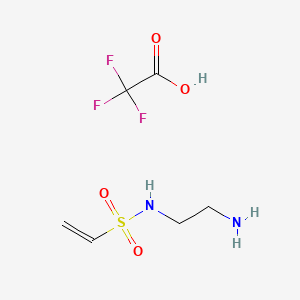
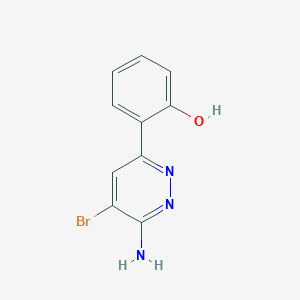
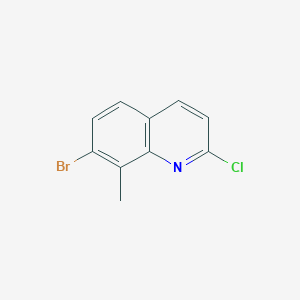
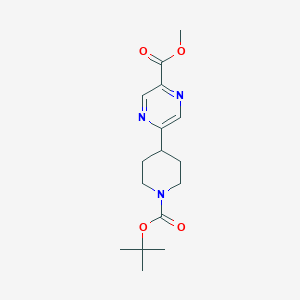
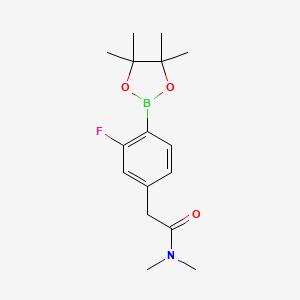
![6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13684574.png)
